molecular formula C14H17N3O2 B11553604 (3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide

(3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide

Cat. No.: B11553604
M. Wt: 259.30 g/mol
InChI Key: ZGCFFSDBEWIHIT-LFIBNONCSA-N
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Description

(3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a phenylcarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide typically involves the condensation of a hydrazine derivative with a carbonyl compound. One common method includes the reaction of phenylhydrazine with a suitable butanamide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazinylidene linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinylidene group to a hydrazine or amine group.

    Substitution: The phenylcarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.

Scientific Research Applications

(3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The phenylcarbonyl moiety may interact with enzymes or receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine derivatives: Compounds like phenylhydrazine share structural similarities and may exhibit comparable reactivity.

    Butanamide derivatives: These compounds have similar backbones and can undergo similar chemical reactions.

Uniqueness

What sets (3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]benzamide

InChI

InChI=1S/C14H17N3O2/c1-3-9-15-13(18)10-11(2)16-17-14(19)12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3,(H,15,18)(H,17,19)/b16-11+

InChI Key

ZGCFFSDBEWIHIT-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/CC(=O)NCC=C

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)CC(=O)NCC=C

Origin of Product

United States

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